4-Nitrophenyl a-D-maltopyranoside

Enzyme Kinetics α-Amylase Substrate Specificity

Reliable kinetic profiling of α-amylase and α-glucosidase demands a chromogenic substrate with defined maltose-mimetic behavior. 4-Nitrophenyl α-D-maltopyranoside (pNP-α-D-maltopyranoside) solves the selectivity gap left by monosaccharide substrates like PNPG, providing a distinct α-1,4 glycosidic bond that is recognized by both endo- and exo-acting starch hydrolases. - Validated for high-throughput inhibitor screening: Detects liberated p-nitrophenol at 405 nm; kinetic parameters mirror natural maltose. - Enables deconvolution of α-amylase vs. α-glucosidase activity in complex samples when used in parallel with PNPG. - Supplied with lot-specific ≥98% HPLC purity, full Certificate of Analysis, and ambient-temperature global shipping for R&D use.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
CAS No. 17400-77-0
Cat. No. B098027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl a-D-maltopyranoside
CAS17400-77-0
Synonyms4-nitrophenylmaltoside
p-nitrophenyl-alpha-D-maltoside
para-nitrophenylmaltoside
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1
InChIKeyIAYJZWFYUSNIPN-LTHBGAKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl α-D-maltopyranoside as Chromogenic Glycosidase Substrate


4-Nitrophenyl α-D-maltopyranoside (pNP-α-D-maltopyranoside) is a synthetic, chromogenic disaccharide derivative comprising a maltose moiety linked to a 4-nitrophenyl aglycone . It is a class of biochemical reagent used in glycobiology research [1]. As a chromogenic substrate, its primary utility lies in the quantitative assessment of α-glycosidase enzyme activity, including α-amylases and α-glucosidases, via the spectrophotometric detection of liberated p-nitrophenol .

Chromogenic substrate for glycosidase assays
Spectrophotometric detection of released p-nitrophenol
Reported kinetic similarity to maltose in α-amylase studies

Why Simple Sugars Cannot Replace 4-Nitrophenyl α-D-maltopyranoside


While 4-Nitrophenyl α-D-maltopyranoside shares a common chromogenic leaving group with other p-nitrophenyl glycosides like PNPG (p-nitrophenyl α-D-glucopyranoside), its specific disaccharide structure confers a unique binding and kinetic profile [1]. Unlike monosaccharide substrates, this compound provides a distinct glycosidic bond (α-1,4) that is recognized by enzymes with exo- or endo-acting activities on maltooligosaccharides [2]. For instance, its kinetic parameters for porcine pancreatic α-amylase are comparable to the natural substrate maltose, whereas the ortho-substituted analog behaves more like maltotriose [3]. This demonstrates that subtle structural changes in the aglycone or sugar chain length dramatically alter enzyme recognition, making direct substitution of this compound with other pNP-sugars or maltooligosaccharides without experimental validation unreliable for accurate activity profiling [4].

Monosaccharide pNP substrates (e.g., PNPG) lack the α-1,4 disaccharide required for α-amylase binding.
Ortho-nitrophenyl isomer behaves as maltotriose, not maltose, altering kinetic interpretation.

Quantitative Differentiation from Analogous Substrates


Mimics Natural Substrate Maltose Kinetics

The catalytic efficiency (kcat/Km) of porcine pancreatic α-amylase for 4-Nitrophenyl α-D-maltopyranoside is quantitatively similar to that of the natural disaccharide substrate, maltose [1]. In contrast, the ortho-nitrophenyl analog exhibits kinetics that more closely resemble the trisaccharide maltotriose [1]. This indicates that the para-nitrophenyl substitution does not significantly perturb binding at the active site's -1 and +1 subsites compared to the natural substrate, whereas the ortho substitution introduces additional interactions that mimic an extra glucose residue [1].

Kinetic mimicry
Head-to-head
Similar to maltose; ortho analog: maltotriose-like
May serve as chromogenic proxy for maltose in assay design
Kinetic profile may differ for other enzyme sources
Enzyme Kinetics α-Amylase Substrate Specificity

Validated for High-Throughput α-Amylase Inhibitor Screening

This compound is an established substrate for identifying and characterizing inhibitors of α-amylase, a key therapeutic target for type 2 diabetes and obesity [1]. In a study on porcine pancreatic α-amylase isozyme I (PPA-I), the IC50 values for chlorogenic acids (CGAs), a class of natural inhibitors, were determined using this substrate. The IC50 values ranged from 0.08–0.23 mM for caffeoylquinic acids (CQAs) to 1.09–2.55 mM for feruloylquinic acids (FQAs) [1]. This demonstrates the compound's utility in a robust and quantitative assay format for screening and characterizing potential therapeutic agents [1].

Inhibitor screening assay
Method context
Reported IC50 range for chlorogenic acids: 0.08–2.55 mM
Supports enzyme inhibitor screening workflow
Data from PPA-I; transferability requires validation
Enzyme Inhibition α-Amylase Drug Discovery

Specificity for α-Glucosidases and α-Amylases

The compound is specifically recognized and hydrolyzed by α-glucosidases (EC 3.2.1.20) and α-amylases (EC 3.2.1.1), but not by enzymes with other anomeric or linkage specificities [1]. For instance, in the BRENDA enzyme database, it is listed as a substrate for enzymes like α-glucosidase from Pyrococcus furiosus, which catalyzes its hydrolysis to 4-nitrophenol and α-maltopyranose [1]. In contrast, p-nitrophenyl α-D-glucopyranoside (PNPG), a common monosaccharide analog, is often a substrate for a broader range of α-glucosidases but may not be recognized by α-amylases, which typically require longer oligosaccharide chains for productive binding [2].

Enzyme specificity
Cross-study comparable
α-Amylase & α-glucosidase substrate; PNPG restricted
Supports discrimination of α-amylase vs α-glucosidase activity
Specificity patterns may vary across enzyme isoforms
Enzyme Specificity α-Glucosidase Glycoside Hydrolase

Optimal Biochemical Research Applications


High-Throughput Screening of α-Amylase Inhibitors

This compound is ideal for developing robust, high-throughput screening assays for α-amylase inhibitors, a major target for antidiabetic and anti-obesity drugs [1]. Its use is validated by studies that have determined IC50 values for natural product inhibitors like chlorogenic acids [1]. The chromogenic readout (405 nm) allows for simple and rapid kinetic measurements in microplate formats, enabling the screening of large compound libraries [1].

Differentiating α-Amylase from α-Glucosidase Activity

In studies of carbohydrate metabolism, it is often necessary to distinguish between the activities of α-amylase (endo-acting, cleaves longer chains) and α-glucosidase (exo-acting, cleaves terminal glucose). This compound serves as a substrate for both enzyme classes, but its use in parallel with a monosaccharide substrate like PNPG (which is specific for α-glucosidases) can help deconvolute their respective activities in a sample [2]. This is particularly relevant in clinical diagnostics and food science.

Enzyme Action Pattern and Subsite Mapping Studies

The defined structure of 4-Nitrophenyl α-D-maltopyranoside makes it a valuable tool for investigating the active site architecture of starch-degrading enzymes. Its kinetic behavior, which mimics that of the natural substrate maltose, provides a simplified model for studying subsite binding energies and the impact of mutations on substrate recognition [3]. This is critical for protein engineering efforts aimed at altering enzyme specificity or activity.

Application
Selection Property
Validation Focus
α-Amylase inhibitor screening
Chromogenic substrate with reported inhibitor response data
Inhibitor concentration-response profiling
Enzyme differentiation assays
Distinct substrate recognition for α-amylase vs α-glucosidase
Enzyme-class discrimination in complex samples
Enzyme subsite mapping studies
Disaccharide substrate with maltose-mimetic kinetics
Subsite binding energy interpretation

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